cis-4-Fluorocyclohexanamine hydrochloride
Overview
Description
cis-4-Fluorocyclohexanamine hydrochloride: is a chemical compound with the molecular formula C6H13ClFN It is a fluorinated amine derivative of cyclohexane and is commonly used in various scientific research applications
Mechanism of Action
Target of Action
The primary target of cis-4-Fluorocyclohexanamine hydrochloride is Fatty Acid Amide Hydrolase (FAAH), a catabolic enzyme that regulates lipid transmitters in the endocannabinoid system . FAAH is mainly present in the pancreas, brain, kidney, and skeletal muscle in humans .
Mode of Action
This compound interacts with FAAH by inhibiting its activity . FAAH is a member of the serine hydrolase family of enzymes, which utilizes a unique Ser-Ser-Lys catalytic triad to effect hydrolysis of fatty acid amides to free fatty acids and ethanolamine .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system. This system includes bioactive fatty acid amides such as N-acylethanolamines, the endocannabinoids anandamide (AEA), and 2-arachidonoyl glycerol (2-AG), as well as the sleep-inducing lipid oleamide . The inhibition of FAAH leads to an increase in these endocannabinoids, which can have various downstream effects depending on the specific endocannabinoid and its receptors .
Result of Action
The inhibition of FAAH by this compound leads to an increase in endocannabinoids in the brain . This can result in various molecular and cellular effects, depending on the specific endocannabinoid and its receptors .
Biochemical Analysis
Biochemical Properties
Cis-4-Fluorocyclohexanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with fatty acid amide hydrolase (FAAH), an enzyme responsible for the catabolism of bioactive fatty acid amides. The interaction between this compound and FAAH results in the inhibition of FAAH activity, leading to an increase in the levels of fatty acid amides . This interaction is crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FAAH by this compound leads to increased levels of endocannabinoids, which can impact cell signaling pathways involved in pain, inflammation, and neuroprotection . Additionally, the compound has been observed to affect gene expression related to these pathways, further influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of FAAH, inhibiting its activity and preventing the hydrolysis of fatty acid amides . This inhibition leads to an accumulation of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes. The changes in gene expression induced by this compound further contribute to its effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of FAAH and prolonged effects on cellular processes . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FAAH activity and modulates endocannabinoid levels without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with FAAH. The inhibition of FAAH by this compound leads to an increase in the levels of fatty acid amides, which can affect metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in lipid metabolism, further influencing its metabolic pathways and effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. The compound is transported across cell membranes and distributed within various tissues, including the brain, liver, and kidneys . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for its activity and function within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Fluorocyclohexanamine hydrochloride typically involves multiple steps. One common method starts with cis-4-aminocyclohexanol hydrochloride. The fluorination of this compound is achieved using diethylaminosulfur trifluoride (DAST) at low temperatures (−78 °C to 25 °C). This reaction yields benzyl trans-4-fluorocyclohexyl carbamate, which is then subjected to catalytic hydrogenation to remove the CBz group, resulting in trans-4-fluorocyclohexanamine .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and selectivity. For example, the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to cis-4-aminocyclohexanols can be performed using a Raney nickel catalyst cartridge in a continuous flow system .
Chemical Reactions Analysis
Types of Reactions: cis-4-Fluorocyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
cis-4-Fluorocyclohexanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
cis-4-Fluorocyclohexanamine hydrochloride can be compared with other similar compounds, such as:
trans-4-Fluorocyclohexanamine: This isomer has different stereochemistry and may exhibit different chemical and biological properties.
cis-4-Aminocyclohexanol: This compound lacks the fluorine atom and has different reactivity and applications.
cis-4-Fluorocyclohexanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical behavior.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both fluorine and amine functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-fluorocyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMNBQKULHRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448310-31-3, 923596-01-4 | |
Record name | 4-fluorocyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-Fluoro-cyclohexanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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